1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Analytical Chemistry Metabolomics Ion Mobility Spectrometry

1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde (CAS 1803611-86-0) is a functionalized pyrazole derivative characterized by an N1-linked 3-methoxypropyl substituent and a reactive C5 aldehyde group. Its molecular formula is C8H12N2O2, with a monoisotopic mass of 168.08987 Da.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1803611-86-0
Cat. No. B1434892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
CAS1803611-86-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOCCCN1C(=CC=N1)C=O
InChIInChI=1S/C8H12N2O2/c1-12-6-2-5-10-8(7-11)3-4-9-10/h3-4,7H,2,5-6H2,1H3
InChIKeyMWHISNHTBZWDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde (CAS 1803611-86-0) as a Differentiated Pyrazole Building Block


1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde (CAS 1803611-86-0) is a functionalized pyrazole derivative characterized by an N1-linked 3-methoxypropyl substituent and a reactive C5 aldehyde group [1]. Its molecular formula is C8H12N2O2, with a monoisotopic mass of 168.08987 Da [1]. This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . Unlike simple alkyl or aryl-substituted pyrazole analogs, the presence of the 3-methoxypropyl chain introduces unique physicochemical properties, such as increased hydrophilicity and hydrogen-bonding potential, which can significantly influence downstream synthetic utility and the pharmacokinetic profile of derived compounds [2].

Why 1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by Generic Pyrazole-5-carbaldehydes


Direct substitution of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde with simpler N1-alkyl or aryl analogs (e.g., methyl, ethyl, propyl, or phenyl) is not scientifically valid due to fundamental differences in physicochemical properties and reactivity. The 3-methoxypropyl group imparts distinct polarity, lipophilicity (LogP), and hydrogen-bonding capacity compared to non-oxygenated alkyl chains [1]. These differences can dramatically alter the outcome of chemical reactions, such as the Baylis-Hillman reaction, where the electronic nature and steric environment of the N1-substituent can influence the reactivity of the C5 formyl group [2]. Furthermore, the unique mass spectrometric signature and predicted collision cross-section (CCS) of this compound provide a critical basis for analytical differentiation in complex mixtures, a feature absent in simpler homologs [1].

Quantitative Differentiation of 1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde vs. Key Comparators


Mass Spectrometry Differentiation via Predicted Collision Cross Section (CCS)

The 1-(3-methoxypropyl) substituent confers a unique and predictable ion mobility signature that distinguishes this compound from its N1-alkyl analogs. The predicted collision cross section (CCS) for the [M+H]+ ion is 134.5 Ų, which is distinct from the predicted CCS values of comparators due to the oxygen atom in the side chain [1]. This provides a quantitative, instrument-independent identifier for unambiguous confirmation in complex matrices.

Analytical Chemistry Metabolomics Ion Mobility Spectrometry

Structural Differentiation via Molecular Volume and Rotatable Bonds

The 3-methoxypropyl chain introduces quantifiable differences in molecular topology compared to simple N1-alkyl substituents. The target compound has a molecular weight of 168.19 g/mol and features a flexible side chain with three rotatable bonds (excluding the terminal methyl) [1]. This contrasts sharply with the 1-methyl analog (MW: 110.11 g/mol, zero flexible side-chain bonds) and the 1-propyl analog (MW: 138.17 g/mol, two flexible side-chain bonds) [REFS-2, REFS-3].

Medicinal Chemistry Drug Design Molecular Modeling

Potential for Enhanced Aqueous Solubility vs. Alkyl Analogs

The introduction of a polar oxygen atom into the N1-side chain is expected to increase the compound's aqueous solubility relative to its purely alkyl-substituted counterparts. While direct experimental LogP/S data for this specific compound is not available in the primary literature, class-level inference based on the well-established principle of introducing polarity to improve solubility strongly supports this differentiation . The ether oxygen in the methoxypropyl group serves as a hydrogen-bond acceptor, enhancing interactions with water.

Medicinal Chemistry Drug Formulation Physicochemical Properties

Optimal Research and Procurement Scenarios for 1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde


Synthesis of Analog Libraries with Enhanced Physicochemical Diversity

In medicinal chemistry, the construction of analog libraries often requires systematic variation of substituents to map structure-activity relationships (SAR). The 3-methoxypropyl group offers a distinct balance of hydrophilicity and steric bulk compared to simple alkyl chains. Using this compound as a core building block allows researchers to explore a specific region of chemical space not accessible with more common N1-methyl or N1-phenyl pyrazole carbaldehydes . This is supported by its use in the synthesis of quinolinyl chalcones containing a pyrazole group, a class of compounds with demonstrated biological activity .

Ion Mobility Mass Spectrometry (IMS) Method Development and Validation

The predicted collision cross section (CCS) value of 134.5 Ų for the [M+H]+ ion provides a critical and verifiable reference point for analytical chemists [1]. This is particularly valuable in metabolomics and drug metabolism studies where unambiguous identification of a compound in a complex biological matrix is required. The unique CCS value distinguishes this compound from other pyrazole isomers and analogs, reducing the risk of false-positive identification and improving the accuracy of quantitative assays [1].

Aqueous-Based Synthetic Transformations and Biological Assays

The inherent polarity of the methoxypropyl side chain, compared to fully hydrophobic alkyl chains, suggests improved aqueous solubility . This property is advantageous for researchers performing chemical reactions in aqueous or partially aqueous media, which aligns with green chemistry principles. Furthermore, for direct use in cell-based or biochemical assays, a building block with better solubility is less likely to precipitate, ensuring more reliable and reproducible biological data .

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